Superior Reactivity Over Dichloro Analogue
In direct comparative polycondensations with silylated bisphenol A, 4,4'-difluorodiphenyl sulfone (DFDPS) demonstrates a significantly higher reactivity than its 4,4'-dichlorodiphenyl sulfone (DCDPS) counterpart. This enhanced reactivity of the fluorine leaving group translates directly into superior polymerization outcomes [1].
| Evidence Dimension | Polycondensation Reactivity and Polymer Chain Growth |
|---|---|
| Target Compound Data | High conversion; high molecular weights; high fraction of cyclic oligomers |
| Comparator Or Baseline | 4,4'-Dichlorodiphenyl sulfone (DCDPS): lower conversions, lower molecular weights, and lower fractions of cycles |
| Quantified Difference | Qualitatively superior conversion and molecular weight for DFDPS vs. DCDPS under identical conditions. |
| Conditions | Polycondensation with silylated bisphenol A and K2CO3 in N-methylpyrrolidone or with free bisphenol in DMSO. |
Why This Matters
For researchers and industrial polymer chemists, selecting DFDPS over DCDPS is critical to achieve the high molecular weight poly(ether sulfone)s necessary for robust mechanical properties and film-forming capability, whereas DCDPS often yields oligomers unsuitable for high-performance applications.
- [1] Kricheldorf, H.R.; Böhme, S.; Schwarz, G. Poly(ether-sulfone)s: Comparison of Different Synthetic Methods. Open Access Repository, 2001. View Source
